1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and sulfur atoms
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step reactions. One common synthetic route starts with the bromination of a methylthio-substituted benzene derivative, followed by chlorination and subsequent formation of the ketone group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The methylthio group can also participate in redox reactions, affecting the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar compounds to 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one include:
1-(3-(Bromomethyl)phenyl)-3-chloropropan-2-one: Lacks the methylthio group, which may result in different reactivity and biological properties.
1-(3-(Methylthio)phenyl)-3-chloropropan-2-one: Lacks the bromomethyl group, affecting its potential for nucleophilic substitution reactions.
1-(3-(Bromomethyl)-2-(methylthio)phenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group, which may influence its chemical behavior and applications.
Properties
Molecular Formula |
C11H12BrClOS |
---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-methylsulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-8(5-10(14)7-13)3-2-4-9(11)6-12/h2-4H,5-7H2,1H3 |
InChI Key |
IWMHAKZBWAEESW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1CBr)CC(=O)CCl |
Origin of Product |
United States |
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